molecular formula C14H12 B13778815 1,2-Diethenylnaphthalene CAS No. 77221-84-2

1,2-Diethenylnaphthalene

Cat. No.: B13778815
CAS No.: 77221-84-2
M. Wt: 180.24 g/mol
InChI Key: QLLUAUADIMPKIH-UHFFFAOYSA-N
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Description

Divinylnaphthalene is an organic compound with the molecular formula C14H12. It consists of a naphthalene ring substituted with two vinyl groups. This compound is known for its applications in polymer chemistry and materials science due to its ability to form cross-linked polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Divinylnaphthalene can be synthesized through various methods. One common approach involves the Heck reaction, where naphthalene derivatives are reacted with vinyl halides in the presence of a palladium catalyst. For example, 1,8-dibromonaphthalene can be reacted with vinyl magnesium bromide to yield divinylnaphthalene .

Industrial Production Methods

In industrial settings, divinylnaphthalene is often produced through the copolymerization of styrene and divinylnaphthalene. This process involves the emulsion polymerization of styrene with divinylnaphthalene as a cross-linking agent, followed by sulfonation with sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Divinylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinones.

    Reduction: Hydrogenation of the vinyl groups can yield dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Alkylated or acylated naphthalene derivatives

Mechanism of Action

The mechanism of action of divinylnaphthalene primarily involves its ability to form cross-linked polymers. The vinyl groups participate in polymerization reactions, creating a three-dimensional network that enhances the mechanical and thermal properties of the resulting materials. This cross-linking ability is crucial for its applications in polymer chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

    Divinylbenzene: Another compound with vinyl groups attached to a benzene ring, commonly used as a cross-linking agent in polymer chemistry.

    Divinylbiphenyl: Similar to divinylnaphthalene but with a biphenyl core instead of a naphthalene core.

Uniqueness

Divinylnaphthalene is unique due to its naphthalene core, which provides distinct electronic and structural properties compared to benzene or biphenyl derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability .

Properties

CAS No.

77221-84-2

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

IUPAC Name

1,2-bis(ethenyl)naphthalene

InChI

InChI=1S/C14H12/c1-3-11-9-10-12-7-5-6-8-14(12)13(11)4-2/h3-10H,1-2H2

InChI Key

QLLUAUADIMPKIH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C2=CC=CC=C2C=C1)C=C

Origin of Product

United States

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